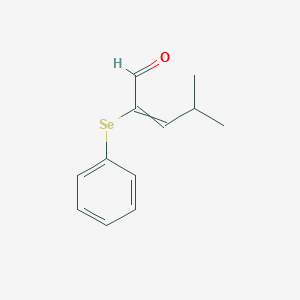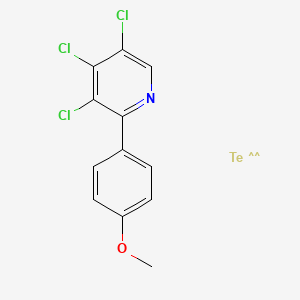
CID 71388216
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71388216 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Hydrolysis: The initial step involves hydrolyzing a precursor compound under controlled conditions.
Conversion: The hydrolysate is then converted into the desired compound through a series of chemical reactions.
Purification: The final product is purified to achieve high purity levels suitable for various applications .
Chemical Reactions Analysis
CID 71388216 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 71388216 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand cellular processes and molecular interactions.
Medicine: Research has explored its potential therapeutic uses, including its role in drug development and disease treatment.
Industry: This compound is employed in industrial applications, such as the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 71388216 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Properties
CAS No. |
62259-76-1 |
|---|---|
Molecular Formula |
C12H8Cl3NOTe |
Molecular Weight |
416.2 g/mol |
InChI |
InChI=1S/C12H8Cl3NO.Te/c1-17-8-4-2-7(3-5-8)12-11(15)10(14)9(13)6-16-12;/h2-6H,1H3; |
InChI Key |
IDOWQNWLVLCESH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C(=C2Cl)Cl)Cl.[Te] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid](/img/structure/B14560655.png)
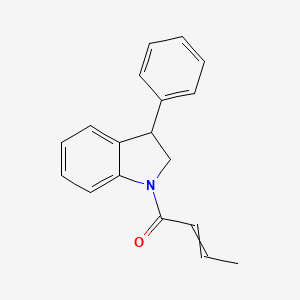
![Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-](/img/structure/B14560680.png)
![5-Hydroxy-3-[2-(naphthalen-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14560687.png)
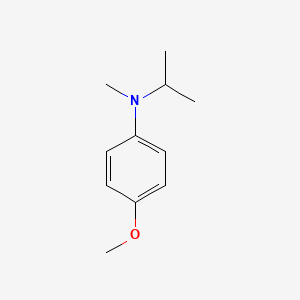
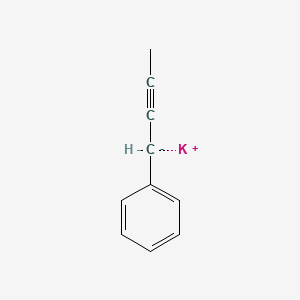
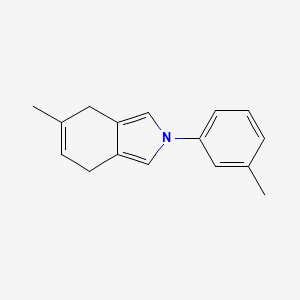

![Acetamide, N-(3-bromo-4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-](/img/structure/B14560728.png)


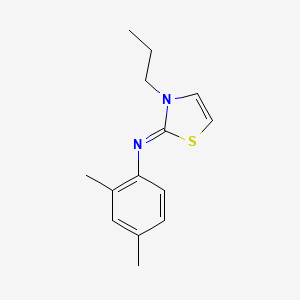
![4-(Pentyloxy)phenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14560754.png)
